Obatoclax mesylate
Overview
Description
Obatoclax mesylate, also known as GX15-070, is an experimental drug for the treatment of various types of cancer . It was discovered by Gemin X, which was acquired by Cephalon, which has since been acquired by Teva Pharmaceuticals .
Synthesis Analysis
Obatoclax was developed from a lead compound identified in a functional screen of natural compounds that detected disruption of protein–protein interactions between members of the BCL-2 family .Molecular Structure Analysis
The molecular formula of Obatoclax mesylate is C21H23N3O4S . Its exact mass is 317.15 and its molecular weight is 413.490 .Chemical Reactions Analysis
Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim .Physical And Chemical Properties Analysis
Obatoclax mesylate is a hydrophobic small molecule that potently inhibits BCL-2 family proteins by binding to the BH3-binding site of BCL-2 and other related BCL-2 family members (including BCL-XL, MCL-1, A1, and BCL-B) .Scientific Research Applications
Chronic Lymphocytic Leukemia (CLL) : Obatoclax mesylate demonstrated modest single-agent activity in heavily pretreated patients with advanced CLL, suggesting its potential as a therapeutic agent in CLL treatment (O'Brien et al., 2009).
Hematological Malignancies : It has been reported that obatoclax mesylate, as a novel anticancer agent, may be most effective in rational combination treatments and when guided by molecular predictors of therapeutic response (Goard & Schimmer, 2013).
Advanced Hematologic Malignancies : In a phase I study, obatoclax mesylate was well tolerated in patients with refractory leukemia and myelodysplasia, showing some clinical activity (Schimmer et al., 2008).
Myelodysplastic Syndromes (MDS) : Obatoclax mesylate showed limited first-line activity in MDS, but was feasible at a dose of 60 mg every 2 weeks (Arellano et al., 2014).
Small Cell Lung Cancer (SCLC) : A study evaluating obatoclax mesylate added to carboplatin/etoposide chemotherapy in SCLC indicated that while it was well tolerated, it did not significantly improve response rates, progression-free survival, or overall survival (Langer et al., 2014).
Classical Hodgkin Lymphoma : Obatoclax mesylate demonstrated some potential in inducing apoptosis in classical Hodgkin lymphoma cells in vitro, suggesting its utility in this setting (Oki et al., 2012).
Non-Small-Cell Lung Cancer (NSCLC) : Studies involving obatoclax mesylate in NSCLC have explored its potential in enhancing the efficacy of other chemotherapy drugs. However, the results have shown minimal responses and highlighted neutropenia as a common adverse event (Chiappori et al., 2014).
Myelofibrosis : In a phase II study for myelofibrosis, obatoclax mesylate did not show significant clinical activity at the dose and schedule evaluated (Parikh et al., 2010).
Autophagy and Apoptosis Mechanisms : Obatoclax induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK, contributing to its anticancer efficacy (McCoy et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAGBRFUYHSUHA-LZOXOEDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Obatoclax mesylate | |
CAS RN |
803712-79-0 | |
Record name | 803712-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OBATOCLAX MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39200FJ43J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.